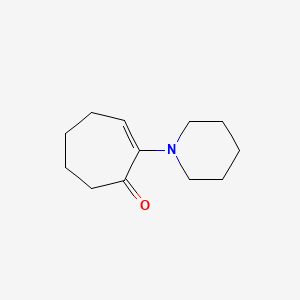![molecular formula C14H11F3O3 B14494373 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol CAS No. 65696-51-7](/img/structure/B14494373.png)
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is an organic compound with the molecular formula C8H7F3O2. It is a phenol derivative characterized by the presence of a methoxy group and a trifluoromethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol typically involves the reaction of 4-(trifluoromethyl)phenol with 2-methoxyphenol under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to facilitate the nucleophilic aromatic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced phenols, and substituted phenolic compounds .
Scientific Research Applications
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is explored as a potential drug candidate for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it may interact with other proteins and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the methoxy group.
2-Methoxy-4-methylphenol: Contains a methyl group instead of the trifluoromethyl group.
4-(Trifluoromethoxy)phenol: Has a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness
2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart specific chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various applications .
Properties
CAS No. |
65696-51-7 |
|---|---|
Molecular Formula |
C14H11F3O3 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenoxy]phenol |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-8-11(6-7-12(13)18)20-10-4-2-9(3-5-10)14(15,16)17/h2-8,18H,1H3 |
InChI Key |
TUHZSAMZLSXWQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


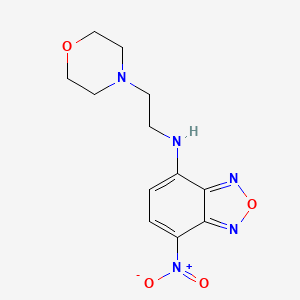
![2-[(2-Methylphenoxy)methyl]morpholine;oxalic acid](/img/structure/B14494315.png)

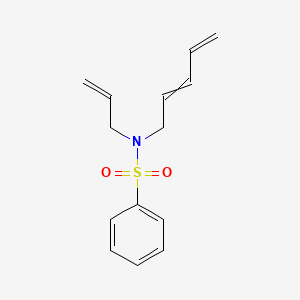
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
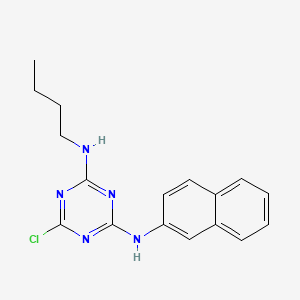
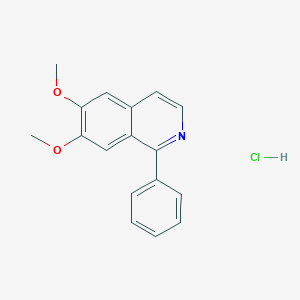
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)
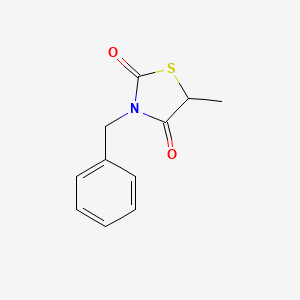
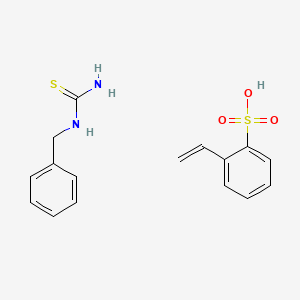
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
